molecular formula C9H11N3 B12836364 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine

Cat. No.: B12836364
M. Wt: 161.20 g/mol
InChI Key: IHDFFOCUDNYDHC-UHFFFAOYSA-N
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Description

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the tetrahydropyridine ring system adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the cyclization of pyrimidine with a suitable tetrahydropyridine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but lacks the tetrahydropyridine ring.

    2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine: Contains a different tetrahydropyridine isomer.

    2-(6-Imidazo[1,2-]pyrimidin-3-yl)pyridine: Contains an imidazo ring fused to the pyrimidine.

Uniqueness

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine is unique due to its specific tetrahydropyridine ring system, which can confer distinct pharmacological properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)pyrimidine

InChI

InChI=1S/C9H11N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2-3,5-6,10H,1,4,7H2

InChI Key

IHDFFOCUDNYDHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=NC=CC=N2

Origin of Product

United States

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